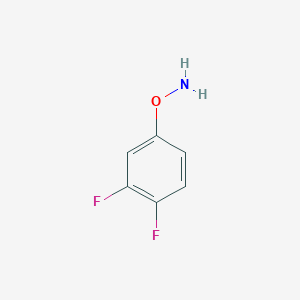

O-(3,4-difluorophenyl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5F2NO |

|---|---|

Molecular Weight |

145.11 g/mol |

IUPAC Name |

O-(3,4-difluorophenyl)hydroxylamine |

InChI |

InChI=1S/C6H5F2NO/c7-5-2-1-4(10-9)3-6(5)8/h1-3H,9H2 |

InChI Key |

PRDJHXNAMMXSDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1ON)F)F |

Origin of Product |

United States |

Synthetic Methodologies for O 3,4 Difluorophenyl Hydroxylamine and Analogues

Direct O-Alkylation and Arylation Routes to Aryloxyhydroxylamines

The most direct approach to O-(3,4-difluorophenyl)hydroxylamine involves the formation of the aryl-oxygen bond in a single key step. This is typically accomplished through transition metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis.

Elaboration from Hydroxylamine (B1172632) Precursors and 3,4-Difluorophenol Derivatives

Conceptually, the direct reaction between a hydroxylamine derivative and a 3,4-difluorophenyl precursor is the most straightforward route. The primary challenge lies in controlling the reactivity to favor O-arylation over N-arylation and to manage the potential for over-arylation. To circumvent the handling of free hydroxylamine, which can be unstable, N-protected hydroxylamine equivalents are commonly employed.

One of the most effective strategies is the Chan-Lam coupling, which involves the copper-catalyzed O-arylation of N-hydroxyphthalimide with a boronic acid derivative. organic-chemistry.org In the context of synthesizing the target compound, this would involve the reaction of 3,4-difluorophenylboronic acid with N-hydroxyphthalimide. The resulting N-(3,4-difluorophenoxy)phthalimide can then be readily deprotected, typically via hydrazinolysis, to yield the desired this compound.

Another powerful method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. While primarily used for C-N bond formation, this methodology has been successfully adapted for the synthesis of aryl ethers (C-O bond formation). wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.comlibretexts.org In this approach, a 3,4-difluorophenyl halide (e.g., 1-bromo-3,4-difluorobenzene or 1-chloro-3,4-difluorobenzene) is coupled with an appropriate hydroxylamine equivalent, such as N-Boc-hydroxylamine or free hydroxylamine itself, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Optimized Reaction Conditions and Catalytic Approaches

The success of these direct arylation methods hinges on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.

For the Chan-Lam coupling , copper(II) acetate (B1210297) is a commonly used catalyst. The reaction is often performed in the presence of a base, such as triethylamine (B128534) or pyridine, and can be conducted in solvents like dichloromethane (B109758) or methanol. The reaction is known for its tolerance to air and moisture, making it experimentally convenient. organic-chemistry.org

Buchwald-Hartwig O-arylation reactions typically employ a palladium(0) source, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. The choice of phosphine ligand is critical for an efficient catalytic cycle. Bulky, electron-rich ligands such as those from the biarylphosphine class (e.g., XPhos, SPhos) are often effective. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is generally required to deprotonate the hydroxylamine precursor. Anhydrous, aprotic solvents like toluene (B28343) or dioxane are standard for these reactions.

The following table summarizes representative conditions for these direct arylation approaches, based on analogous transformations reported in the literature.

| Reaction Type | Aryl Source | Hydroxylamine Source | Catalyst/Ligand | Base | Solvent | Typical Temp. |

| Chan-Lam Coupling | 3,4-Difluorophenylboronic acid | N-Hydroxyphthalimide | Cu(OAc)₂ | Triethylamine | Dichloromethane | Room Temp. - 50°C |

| Buchwald-Hartwig | 1-Bromo-3,4-difluorobenzene | N-Boc-hydroxylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 - 110°C |

Indirect Synthetic Pathways

Indirect routes to this compound involve the construction of the target molecule through a series of transformations, where the key C-O-N bond is not necessarily formed in the final step.

Transformations from Precursors Bearing O-N Linkages

A well-established indirect method involves the initial O-alkylation or O-arylation of an N-protected hydroxylamine, followed by deprotection. A common and effective precursor is N-hydroxyphthalimide. This approach involves the nucleophilic substitution of a suitable 3,4-difluorophenyl derivative. For instance, the reaction of the sodium salt of N-hydroxyphthalimide with an activated 3,4-difluorophenyl species, such as 3,4-difluorobenzyl bromide, can proceed readily. A subsequent hydrazinolysis step cleaves the phthalimide (B116566) group, liberating the desired O-substituted hydroxylamine. nih.govgoogle.com

A general representation of this two-step process is as follows:

Reaction of N-hydroxyphthalimide with a base (e.g., NaH, K₂CO₃) to form the corresponding salt.

Nucleophilic attack of the N-hydroxyphthalimide anion on a suitable electrophilic 3,4-difluorophenyl precursor (e.g., 3,4-difluorobenzyl halide).

Deprotection of the resulting N-(3,4-difluorobenzyloxy)phthalimide using hydrazine (B178648) hydrate.

Reductive and Oxidative Approaches

While less direct for O-arylhydroxylamines, reductive approaches are a mainstay in the synthesis of related N-arylhydroxylamines. For example, the controlled reduction of nitroarenes can yield N-arylhydroxylamines. However, adapting this for O-aryl linkage formation is not straightforward.

A more conceptually plausible, though less documented, indirect route could involve a reductive etherification. This would necessitate a precursor containing both a carbonyl group and the 3,4-difluorophenyl moiety, which would then be reductively coupled with a hydroxylamine derivative. The feasibility of this approach would be highly dependent on the availability of suitable starting materials and the chemoselectivity of the reduction.

Green Chemistry and Sustainable Synthesis Principles

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing this compound, several aspects can be considered to enhance the sustainability of the process.

The use of catalytic methods, such as the Chan-Lam and Buchwald-Hartwig reactions, is inherently greener than stoichiometric approaches as it reduces waste generation. The high atom economy of these cross-coupling reactions is another key advantage. Further improvements could involve the development of recyclable catalysts, for instance, by immobilizing the palladium or copper catalyst on a solid support.

The development of electrosynthetic methods, where electrons are used as the "reagent" for reduction or oxidation, represents a promising frontier in green chemistry. While not yet specifically reported for this compound, electrosynthesis could offer a clean and efficient way to drive the desired transformations, potentially avoiding the use of chemical redox agents.

Solvent-Free and Aqueous Medium Syntheses

The development of synthetic reactions in water or in the absence of any solvent represents a significant step towards more environmentally benign chemical processes. These methods reduce volatile organic compound (VOC) emissions, simplify purification procedures, and can sometimes offer unique reactivity compared to conventional organic solvents. For the synthesis of O-arylhydroxylamines, these approaches typically leverage the principles of Nucleophilic Aromatic Substitution (SNAr).

The synthesis of this compound via SNAr is particularly amenable to catalyst-free conditions due to the electronic properties of the precursors. Aryl fluorides, especially those activated by additional electron-withdrawing groups, are excellent substrates for SNAr reactions because fluorine is an effective leaving group in this context. In a potential precursor like 1,2,4-trifluorobenzene (B1293510), the fluorine atoms activate the ring for nucleophilic attack.

In an aqueous medium, the reaction between a suitable hydroxylamine equivalent, such as hydroxylamine hydrochloride or N-hydroxyphthalimide, and an activated difluorophenyl precursor can be facilitated. Water can act as a polar solvent to enable the dissolution of reactants and can also participate in the reaction mechanism through hydrogen bonding, stabilizing the charged Meisenheimer intermediate formed during the SNAr process. libretexts.org For example, the reaction of highly activated aryl halides like 2,4,6-trinitrochlorobenzene with aqueous sodium hydroxide (B78521) proceeds readily at room temperature to yield the corresponding phenol. libretexts.org This precedent suggests that a sufficiently activated difluorobenzene derivative could react with hydroxylamine in an aqueous system.

Solvent-free synthesis offers another green alternative. Reactions can be performed by heating the neat mixture of reactants or by using mechanical energy, such as grinding or ball-milling, to promote the reaction. jocpr.comresearchgate.net These "solid-state" reactions can be highly efficient, reduce waste, and sometimes lead to the formation of products with high purity, minimizing the need for chromatographic separation. A plausible solvent-free approach would involve heating a mixture of a precursor like 1-bromo-3,4-difluorobenzene with N-hydroxyphthalimide and a solid base like potassium carbonate.

Below is a table outlining plausible conditions for these green synthetic routes based on established chemical principles.

| Precursor | Nucleophile | Medium | Conditions | Proposed Product |

| 1,2,4-Trifluorobenzene | Hydroxylamine Hydrochloride | Water | Base (e.g., NaHCO₃), Heat (80-100 °C) | This compound |

| 1-Bromo-3,4-difluorobenzene | N-Hydroxyphthalimide | Solvent-Free | K₂CO₃, Grinding or Heat (120-150 °C) | N-(3,4-Difluorophenyl)oxyphthalimide |

| 1-Bromo-3,4-difluorobenzene | Hydroxylamine | Aqueous (DMSO co-solvent) | Base (e.g., KOH), Heat | This compound |

This table presents proposed synthetic pathways based on established principles of Nucleophilic Aromatic Substitution. Specific yields and reaction times would require experimental validation.

Catalyst-Free or Organocatalytic Methods

The elimination of transition-metal catalysts from synthetic protocols is highly desirable to avoid issues of cost, toxicity, and metal contamination in the final products. For the synthesis of this compound, catalyst-free methods are viable primarily through the SNAr mechanism.

Catalyst-Free Synthesis

The intrinsic reactivity of activated aryl fluorides is the key to successful catalyst-free O-arylation. The carbon-fluorine bond is highly polarized, and the presence of two fluorine atoms on the benzene (B151609) ring in a precursor such as 1,2,4-trifluorobenzene significantly lowers the electron density of the aromatic ring. This inherent electrophilicity is sufficient to allow direct attack by a suitable oxygen nucleophile, such as hydroxylamine or its protected forms, without catalytic activation. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer complex). The stability of this intermediate is crucial and is enhanced by the electron-withdrawing nature of the fluorine substituents. libretexts.org

Research has demonstrated that polyfluoroarenes can undergo SNAr reactions with various nucleophiles, including amines and alcohols, under metal-free conditions. nih.gov For instance, the reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) proceeds in the presence of a simple base (K₂CO₃) in DMF to afford the p-substituted product in high yield. nih.gov Similarly, the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with aqueous ammonia (B1221849) or potassium hydroxide in a water/DMSO mixture demonstrates that even water can be used as a solvent for the catalyst-free substitution of an activated fluorine atom.

The table below provides research findings on catalyst-free SNAr reactions on relevant fluorinated aromatic compounds, illustrating the potential for this methodology.

| Aryl Fluoride Substrate | Nucleophile | Conditions | Product Type | Yield |

| Octafluorotoluene | Phenothiazine | K₂CO₃, DMF, 60 °C | 10-Arylphenothiazine Derivative | 96% |

| 2,4-Difluoronitrobenzene | Amines | Base, Various Solvents | Mono- or Di-substituted Aminonitrobenzene | N/A |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Aqueous NH₄OH (28%) | DMSO, 135 °C | 3-Amino-5-nitro-1-(pentafluorosulfanyl)benzene | 44% |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | KOH (5 equiv) | DMSO/H₂O (2:1), 135 °C | 3-Hydroxy-5-nitro-1-(pentafluorosulfanyl)benzene | 33% |

Organocatalytic Methods

While catalyst-free SNAr is a robust method, the field of organocatalysis seeks to use small organic molecules to accelerate reactions. However, for the specific intermolecular O-arylation of hydroxylamines with difluorobenzene derivatives, dedicated organocatalytic methods are not yet well-established in the literature.

Recent advancements have shown that organic photoredox catalysts, such as acridinium (B8443388) or xanthylium salts, can enable the nucleophilic substitution on unactivated fluoroarenes. unc.eduresearchgate.netnih.gov These reactions proceed via a cation radical-accelerated mechanism but fall outside the scope of a simple organocatalytic process as they require light energy. Other organocatalysts, such as N-heterocyclic carbenes (NHCs) and superbases like t-Bu-P4, have been shown to catalyze SNAr reactions on fluoroarenes, but their application has been demonstrated primarily for intramolecular cyclizations or with carbon and sulfur nucleophiles rather than for the direct O-arylation of hydroxylamine. acs.org Therefore, at present, the most relevant and practical non-metallic approach for synthesizing this compound remains the catalyst-free SNAr reaction.

Chemical Reactivity and Mechanistic Investigations of O 3,4 Difluorophenyl Hydroxylamine

Nucleophilic Reactivity of the Nitrogen and Oxygen Centers

O-(3,4-Difluorophenyl)hydroxylamine possesses two primary nucleophilic centers: the nitrogen and the oxygen atoms. The reactivity of these centers is influenced by the electron-withdrawing effects of the 3,4-difluorophenyl group. Hydroxylamine (B1172632) and its derivatives are recognized as ambident nucleophiles, capable of reacting through either the nitrogen or oxygen atom. researchgate.netresearchgate.net The zwitterionic tautomer, ammonia (B1221849) oxide (H₃N⁺-O⁻), is often invoked to explain the oxygen-centered reactivity. researchgate.netresearchgate.net

Addition Reactions to Carbonyl Compounds and Electrophiles

The addition of nucleophiles to carbonyl compounds is a fundamental reaction in organic chemistry. masterorganicchemistry.com The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com In the case of hydroxylamines, this addition can lead to the formation of various products depending on the reaction conditions and the nature of the electrophile.

The reaction of this compound with aldehydes and ketones can lead to the formation of oximes. This reaction typically proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon, forming a carbinolamine intermediate which then dehydrates. eopcw.com The rate of nucleophilic addition to carbonyls is enhanced by electron-withdrawing groups on the carbonyl compound and can be affected by steric hindrance. masterorganicchemistry.com The use of derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) for the analysis of carbonyl compounds highlights the general reactivity of O-substituted hydroxylamines towards aldehydes and ketones. nih.gov The reaction pH can significantly influence the yield of such derivatization reactions. nih.gov

Hydroxylamine can also act as an oxygen nucleophile, particularly towards "harder" electrophiles. researchgate.net For instance, hydroxylamine reacts with phosphate (B84403) triesters to give O-phosphorylated products. rsc.orgnih.gov This reactivity is often attributed to the ammonia oxide tautomer. nih.gov

Bond-Forming Reactions (C–N, N–N, O–N, S–N)

O-Aryl hydroxylamines are versatile reagents for various bond-forming reactions. The weak N-O bond in these compounds is a key feature that drives many of their transformations. nih.govthieme.de

C–N Bond Formation: Metal-catalyzed electrophilic amination using O-acyl hydroxylamines is a known method for C-N bond formation. nih.gov For example, diarylzinc species can react with O-benzoyl hydroxylamines in the presence of a copper catalyst to achieve electrophilic amination. nih.gov

N–N Bond Formation: The reaction of hydroxylamine with phosphate triesters can lead to the formation of diimide, which suggests an intermediate N-N bond formation step. nih.gov

O–N Bond Formation: While less common, the formation of an O-N bond can be envisaged in certain contexts, though specific examples involving this compound are not readily available.

S–N Bond Formation: There is potential for S-N bond formation, for instance, through the reaction with sulfonyl chlorides, although detailed studies with this specific hydroxylamine derivative are scarce.

Rearrangement Reactions Involving the O-N Bond

The inherent weakness of the O-N bond in O-aryl hydroxylamines makes them prone to various rearrangement reactions, often leading to the formation of valuable synthetic intermediates.

Sigmatropic Shifts and Related Pericyclic Transformations

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j]. wikipedia.org The Claisen and Cope rearrangements are well-known examples of nih.govnih.gov sigmatropic shifts. wikipedia.orglibretexts.orglibretexts.org

While direct examples of sigmatropic shifts involving this compound are not explicitly detailed in the provided search results, the general principles of these rearrangements are relevant. For instance, the nih.govnih.gov sigmatropic rearrangement of allyl phenyl ethers (Claisen rearrangement) proceeds through a cyclic transition state to form ortho-substituted phenols. wikipedia.orglibretexts.org It is conceivable that analogous rearrangements could be designed for derivatives of this compound. The stereochemistry of these reactions is often highly specific. libretexts.org Photochemical conditions can also induce sigmatropic shifts, such as the suprafacial nih.govresearchgate.net hydrogen shift. stereoelectronics.org

Aza-Hock Rearrangements and Nitrogen Insertion Reactions

The aza-Hock rearrangement is a nitrogen-analogue of the Hock rearrangement and provides a powerful method for the synthesis of anilines from benzyl (B1604629) alcohols using hydroxylamine derivatives. thieme.deresearchgate.netnih.govspringernature.com This reaction is believed to proceed through the formation of a cumene (B47948) hydroxylamine-like intermediate, which, due to the weak N-O bond, undergoes rearrangement in an acidic solvent. thieme.de The method is applicable to a wide range of benzyl alcohol surrogates and various hydroxylamine derivatives, allowing for the synthesis of a diverse set of anilines. researchgate.netnih.gov

The proposed mechanism involves the generation of a benzyl cation, which then reacts with the hydroxylamine derivative. Subsequent aryl migration and hydrolysis of the resulting imine yield the aniline (B41778) product. springernature.com This rearrangement serves as a valuable tool for C-C bond amination. thieme.de

Another related transformation is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange in the presence of strong aqueous acid to yield 4-aminophenols. wikipedia.orgscribd.com This reaction proceeds via protonation of the hydroxylamine, formation of a nitrenium ion, and subsequent attack by water. wikipedia.orgscribd.com

Metal-Mediated and Metal-Free Transformations

Both metal-mediated and metal-free conditions have been employed to effect transformations of hydroxylamine derivatives.

Metal-free transformations often rely on the inherent reactivity of the hydroxylamine, frequently activated by acidic or thermal conditions. The aza-Hock rearrangement, for example, is typically conducted in a fluorinated alcohol like hexafluoroisopropanol (HFIP) without the need for a metal catalyst. researchgate.netspringernature.com Similarly, the classic Bamberger rearrangement is an acid-catalyzed process. wikipedia.org The thermal decomposition of certain reagents can generate reactive intermediates that participate in cycloaddition reactions with derivatives formed from hydroxylamines. acs.org

Metal catalysis, on the other hand, can enable transformations that are otherwise difficult to achieve. Copper catalysts have been utilized in nih.govresearchgate.net-nitrogen rearrangement reactions of O-aryl ketoximes to produce ortho-aminophenol derivatives. researchgate.net These reactions may involve the oxidative addition of the N-O bond to the metal center. researchgate.net Transition metals are also known to mediate the hydrolysis of C-S bonds, indicating their potential to interact with and transform various functional groups. nih.gov

The following table summarizes some of the key reaction types discussed:

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Addition | Aldehydes/Ketones | Oximes |

| Aza-Hock Rearrangement | Benzyl alcohols, Acidic solvent (e.g., HFIP) | Anilines |

| Bamberger Rearrangement | Strong aqueous acid | 4-Aminophenols |

| nih.govresearchgate.net-Nitrogen Rearrangement | Copper catalyst | ortho-Aminophenols |

Catalytic Cycles and Ligand Effects

While no specific catalytic cycles involving this compound have been detailed in the literature, the reactivity of hydroxylamines in palladium-catalyzed cross-coupling reactions provides a relevant framework. In these reactions, O-substituted hydroxylamines can act as aminating agents. The general mechanism for such a reaction would likely involve the oxidative addition of an aryl halide to a low-valent palladium catalyst, followed by coordination of the hydroxylamine. The nature of the ligands on the palladium center is critical in influencing the efficiency and selectivity of these transformations. For instance, bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.

The specific impact of the 3,4-difluoro substitution on the phenyl ring of the hydroxylamine would manifest in the electronic properties of the nitrogen atom, potentially affecting its coordination to the metal center and the subsequent reductive elimination step. However, without experimental data, any proposed catalytic cycle for this compound remains speculative.

Radical Pathways and Single Electron Transfer Processes

Hydroxylamines can participate in radical reactions, often initiated by single electron transfer (SET) processes. These pathways can lead to the formation of aminyl radicals (R-N•-H) or nitroxide radicals (R-N(•)-OH). The presence of the electron-withdrawing difluorophenyl group in this compound would likely influence the stability and reactivity of any radical intermediates.

General studies on hydroxylamine derivatives suggest that they can be involved in various radical-mediated transformations. However, specific investigations into the radical pathways of this compound, including the characterization of radical species and the kinetics of these processes, are not documented.

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the public domain. To provide context, general thermodynamic information for the parent hydroxylamine is presented below. It is important to note that these values would be significantly altered by the presence of the 3,4-difluorophenyl group due to its electronic and steric influences.

Table 1: General Thermodynamic Properties of Hydroxylamine (for illustrative purposes)

| Property | Value |

| Standard Enthalpy of Formation (gas) | -49.8 kJ/mol |

| Standard Molar Entropy (gas) | 267.8 J/(mol·K) |

| Gibbs Free Energy of Formation (gas) | -2.5 kJ/mol |

Note: This data is for the parent compound, hydroxylamine, and not this compound. It is included for general context only.

The electron-withdrawing nature of the difluorophenyl group would be expected to increase the acidity of the N-H protons and influence the bond dissociation energies within the hydroxylamine moiety, thereby affecting both the kinetics and thermodynamics of its reactions. However, without experimental studies, these effects cannot be quantified.

Applications As a Versatile Building Block in Advanced Organic Synthesis

Functionalization of Complex Molecular Architectures

Beyond its role in heterocycle synthesis, O-(3,4-difluorophenyl)hydroxylamine is a valuable reagent for introducing specific functional groups into complex molecules, often with a high degree of control over the stereochemistry.

O-substituted hydroxylamines are recognized as effective electrophilic aminating agents. nih.gov This reactivity is particularly useful for the stereoselective introduction of amino groups. One notable application is in the amination of boronic esters. The direct and stereospecific amination of primary, secondary, and even tertiary alkylboronic esters can be achieved using O-substituted hydroxylamines like methoxyamine in the presence of a base. nih.gov This methodology allows for the creation of chiral amines with high fidelity. Given its structure, this compound is a potential candidate for similar transformations, with the difluorophenyl group acting as a leaving group.

Engineered heme enzymes have also been shown to utilize hydroxylamine (B1172632) derivatives for nitrene transfer reactions, enabling benzylic C-H amination and styrene (B11656) aminohydroxylation. nih.gov While this research has focused on simpler hydroxylamine reagents, it opens the door for the development of biocatalytic systems that could employ more complex O-arylhydroxylamines for targeted aminations.

The inherent structure of this compound, containing both a nucleophilic nitrogen and an N-O bond, allows for the introduction of both nitrogen and oxygen functionalities into organic molecules. The reactivity can be tuned based on the reaction conditions. Hydroxylamine itself can act as an oxygen nucleophile in certain reactions, such as with phosphate (B84403) triesters. rsc.org

In the context of O-arylhydroxylamines, the N-O bond can be cleaved under various conditions to deliver either an amino or an aminoxyl radical, which can then participate in a range of synthetic transformations. This dual reactivity makes it a powerful tool for the functionalization of complex substrates. The incorporation of nitrogen and oxygen functionalities is crucial in the synthesis of many natural products and pharmaceuticals, and reagents like this compound provide a direct means to achieve this. The presence of heteroatoms like oxygen and nitrogen on activated carbon surfaces has been shown to influence their electrochemical properties, highlighting the importance of methods for their controlled introduction. nih.gov

Role in the Synthesis of Fluorinated Organic Molecules

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound serves as a key reagent for introducing the 3,4-difluorophenyl group, a common motif in many biologically active compounds.

Impact of Difluorophenyl Moiety on Reactivity and Selectivity

For instance, in nucleophilic substitution reactions, the reduced nucleophilicity can prevent unwanted side reactions, leading to cleaner reaction profiles and higher yields of the desired product. Furthermore, the electronic effects of the difluorophenyl group can influence the regioselectivity of reactions occurring at other sites within the molecule.

Precursor to Difluorophenyl-Containing Scaffolds

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds containing the 3,4-difluorophenyl scaffold. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a number of pharmaceutical agents. The hydroxylamine functionality provides a reactive handle for the construction of various ring systems.

For example, it can participate in condensation reactions with carbonyl compounds to form oximes, which can then undergo further transformations such as Beckmann rearrangements or cyclization reactions to yield nitrogen- and oxygen-containing heterocycles. A patent for a 7-membered ring compound with pharmaceutical applications lists this compound hydrochloride as a reactant, highlighting its role in building complex molecular architectures. google.com

| Precursor | Resulting Scaffold | Potential Application |

| This compound | Isoxazolines | Agrochemicals, Pharmaceuticals |

| This compound | Oxadiazoles | Materials Science, Pharmaceuticals |

| This compound | Pyrazolines | Dyes, Pharmaceuticals |

Contributions to Methodology Development in Organic Chemistry

The unique reactivity of this compound has also spurred the development of new synthetic methods, expanding the toolkit of organic chemists.

Novel Coupling and Cascade Reactions

While specific examples directly utilizing this compound in novel coupling and cascade reactions are not extensively documented in readily available literature, the general reactivity of hydroxylamines suggests its potential in such transformations. The N-O bond of the hydroxylamine moiety can be cleaved under various catalytic conditions, allowing for the formation of new carbon-nitrogen or carbon-oxygen bonds.

For example, palladium- or copper-catalyzed cross-coupling reactions are plausible pathways for the arylation or vinylation of the nitrogen or oxygen atom. Cascade reactions, where a single starting material undergoes a series of intramolecular transformations, could be initiated by the reaction of the hydroxylamine group, leading to the rapid assembly of complex polycyclic structures.

One-Pot and Multicomponent Reactions

The principles of green chemistry have driven the development of one-pot and multicomponent reactions (MCRs) to increase efficiency and reduce waste. This compound is a prime candidate for use in such reactions. Its bifunctional nature, possessing both a nucleophilic oxygen and nitrogen, allows it to react with multiple electrophiles in a sequential or concerted manner.

In a hypothetical multicomponent reaction, this compound could react with an aldehyde and an isocyanide, for instance, to generate a complex adduct in a single step. This approach allows for the rapid generation of molecular diversity, which is highly valuable in drug discovery and materials science. Although specific MCRs involving this particular hydroxylamine are not widely reported, its structural features make it an ideal substrate for exploration in this area.

Computational and Theoretical Investigations of O 3,4 Difluorophenyl Hydroxylamine

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules. For O-(3,4-difluorophenyl)hydroxylamine, these methods can provide insights into its electronic makeup and preferred spatial arrangements.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic character of this compound is dictated by the interplay between the electron-withdrawing fluorine atoms and the electron-donating hydroxylamine (B1172632) group attached to the aromatic ring. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a window into the molecule's reactivity.

The HOMO is expected to be localized primarily on the hydroxylamine moiety and the oxygen atom, which are the most electron-rich parts of the molecule. The LUMO, conversely, is likely distributed over the difluorinated phenyl ring, a consequence of the electronegative fluorine atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. researchgate.netfrontiersin.orgrsc.orgcibtech.orgresearchgate.net A smaller gap generally suggests higher reactivity. esisresearch.org For this compound, the presence of the difluoro substitution pattern is anticipated to result in a moderate HOMO-LUMO gap.

Table 1: Illustrative HOMO-LUMO Energy Values for Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene (B151609) | -6.75 | 1.15 | 7.90 |

| Fluorobenzene | -7.01 | 0.89 | 7.90 |

| Aniline (B41778) | -5.53 | 1.33 | 6.86 |

| This compound (Estimated) | -6.2 to -6.8 | 0.5 to 1.0 | 6.7 to 7.8 |

Note: The values for this compound are estimations based on trends observed in related molecules and are not from direct computation.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution across the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen and nitrogen atoms of the hydroxylamine group, indicating their nucleophilic character. researchgate.net Conversely, a positive potential (blue/green) would be expected on the hydrogen atoms of the amine group and, to a lesser extent, on the aromatic ring, particularly near the electron-withdrawing fluorine atoms, indicating sites for potential electrophilic interaction. walisongo.ac.id

Conformational Landscapes and Isomeric Preferences

The flexibility of the C-O-N linkage in this compound allows for various conformations. Computational studies on similar molecules, such as fluorinated piperidines and amides, reveal that the conformational preferences are governed by a delicate balance of steric hindrance, hydrogen bonding, and stereoelectronic effects. nih.govrsc.orgresearchgate.net

The rotation around the C-O and O-N bonds would be the primary degrees of freedom. It is plausible that intramolecular hydrogen bonding could occur between the amine hydrogen and one of the fluorine atoms, which would stabilize certain conformations. The relative orientation of the hydroxylamine group with respect to the phenyl ring will also be influenced by steric interactions with the fluorine substituents. DFT calculations would be able to map the potential energy surface and identify the most stable, low-energy conformers.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions, providing details that are often inaccessible through experimental means alone. rsc.orgnih.govchemrxiv.orgrsc.org

Transition State Calculations and Energy Profiles

For any proposed reaction involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate the transition state structures and calculate their energies. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile provides the activation energy, which is directly related to the kinetics of the reaction. For instance, in a potential N-N coupling reaction with N-sulfinylanilines, computational studies on related arylhydroxylamines have suggested a stepwise diradical mechanism involving a retro-[2π+2σ] cycloaddition. nih.gov

Solvent Effects and Catalytic Pathways Simulation

The surrounding solvent can significantly influence reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. These calculations can reveal how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the energy profile of the reaction.

Furthermore, if a reaction is catalyzed, computational methods can be employed to model the catalytic cycle. This involves studying the interaction of the substrate, this compound, with the catalyst, mapping the step-by-step transformation, and identifying the rate-determining step of the catalytic process.

Prediction of Spectroscopic Properties

Computational chemistry offers reliable methods for predicting various spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. esisresearch.org While there can be systematic errors in these predictions, they are often corrected by applying scaling factors. nist.gov

Table 2: Illustrative Calculated Vibrational Frequencies for a Substituted Benzene

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H (Aromatic) Stretch | 3100 |

| C=C (Aromatic) Stretch | 1600 |

| C-F Stretch | 1250 |

| C-O Stretch | 1200 |

| N-O Stretch | 900 |

Note: These are typical frequency ranges and not specific calculated values for this compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. The prediction of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds has been shown to be particularly accurate with the use of appropriate scaling factors, allowing for the confident assignment of signals to specific fluorine atoms within a molecule. nih.govresearchgate.netacs.orgfigshare.com The calculated ¹H and ¹³C NMR spectra would also aid in the structural elucidation of this compound.

Vibrational Spectroscopy (IR, Raman)

The vibrational properties of this compound can be comprehensively investigated using computational methods, which provide valuable insights into its molecular structure and bonding. Due to a lack of extensive published experimental spectra for this specific compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), serve as a primary tool for analysis. cardiff.ac.ukscifiniti.com Such calculations are typically performed after a full geometry optimization of the molecule to find its lowest energy conformation. Subsequent frequency calculations yield the predicted wavenumbers and intensities of infrared (IR) and Raman active vibrational modes. scifiniti.comnih.gov

The interpretation of these spectra relies on assigning calculated frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within the molecule. For this compound, the key vibrational signatures arise from the N-H and O-H (if present in a specific conformation or salt form) bonds, the aromatic ring, and the C-F, C-O, and N-O linkages. A combined approach using computational chemistry and group theory can be particularly powerful for assigning the dense spectra of organic compounds. coe.edu

The predicted vibrational frequencies for this compound are summarized in the table below. These values are based on typical frequency ranges for the specified functional groups and serve as a reference for theoretical and future experimental studies.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| N-H Stretch | -NH₂ | 3300 - 3500 | IR, Raman |

| C-H Aromatic Stretch | Ar-H | 3000 - 3100 | IR, Raman |

| C=C Aromatic Stretch | Ar C=C | 1450 - 1600 | IR, Raman |

| N-H Bend (Scissoring) | -NH₂ | 1550 - 1650 | IR |

| C-F Stretch | Ar-F | 1100 - 1400 | IR |

| C-O-N Asymmetric Stretch | Ar-O-N | 1200 - 1260 | IR |

| N-O Stretch | -N-O- | 900 - 950 | IR |

This table presents theoretically expected values. Actual experimental values may vary.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational chemistry offers powerful tools for predicting ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra and confirm structural hypotheses. nih.gov Methods like DFT, often using the Gauge-Including Atomic Orbital (GIAO) approach, can provide reasonably accurate predictions of chemical shifts that correlate well with experimental values. nih.gov

For this compound, the chemical shifts are significantly influenced by the electronic environment of each nucleus. The two fluorine atoms on the aromatic ring are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect deshields nearby protons and carbons, causing their NMR signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene. msu.eduyoutube.com The -O-NH₂ group also influences the shifts of the aromatic nuclei through both inductive and resonance effects.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-O | - | 145 - 150 |

| C2-H | 6.8 - 7.0 | 110 - 115 |

| C3-F | - | 150 - 155 (JC-F ≈ 240-250 Hz) |

| C4-F | - | 148 - 153 (JC-F ≈ 245-255 Hz) |

| C5-H | 7.0 - 7.2 | 118 - 123 |

| C6-H | 6.7 - 6.9 | 105 - 110 |

| -NH₂ | 5.0 - 6.0 | - |

Note: Predicted values are relative to TMS. Chemical shifts are highly dependent on the solvent used. JC-F represents the carbon-fluorine coupling constant.

Structure-Reactivity Relationship Analysis

Substituent Effects on Reactivity

The reactivity of this compound is profoundly governed by the electronic effects of the fluorine substituents on the aromatic ring. Fluorine atoms exert a dual electronic influence: a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance effect (+R) via their lone pairs. nih.govlumenlearning.com In the case of a difluoro-substituted phenyl ring, the inductive effect generally dominates, rendering the aromatic ring electron-deficient.

This strong electron withdrawal has several key consequences for the molecule's reactivity:

Aromatic Ring Reactivity: The electron-deficient nature of the 3,4-difluorophenyl ring deactivates it towards electrophilic aromatic substitution reactions.

Hydroxylamine Moiety: The inductive pull of the ring is transmitted through the ether oxygen to the nitrogen atom. This reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to O-phenylhydroxylamine or O-alkylhydroxylamines. wikipedia.org This effect makes the terminal amino group less reactive towards electrophiles.

Acidity of N-H protons: The electron withdrawal by the difluorophenyl group can increase the acidity of the protons on the amine group, making them more susceptible to deprotonation by a base.

Steric and Electronic Influences on Reaction Outcomes

The outcome of reactions involving this compound is dictated by a combination of steric and electronic factors.

Steric Influences: The substituents are located at the 3- and 4-positions of the phenyl ring, which are meta and para to the point of attachment of the hydroxylamine group. This substitution pattern results in minimal steric hindrance around the C-O-N linkage. wikipedia.org Therefore, the reactivity of the hydroxylamine moiety is not significantly impeded by steric bulk, in contrast to what would be expected with ortho-substituents (e.g., a 2,6-difluoro substitution pattern).

Electronic Influences: The electronic effects are the dominant factor controlling reaction outcomes.

Leaving Group Ability: The strong electron-withdrawing nature of the 3,4-difluorophenyl group stabilizes the corresponding phenoxide anion. This makes the 3,4-difluorophenoxy group a better leaving group compared to an unsubstituted phenoxy group. Consequently, reactions involving the cleavage of the aryl C-O bond are facilitated.

Nucleophilicity of Nitrogen: As noted previously, the electron-withdrawing effect of the ring reduces the nucleophilicity of the terminal nitrogen atom. wikipedia.org This will influence the kinetics of reactions where the amine acts as a nucleophile, for example, in alkylation or acylation reactions. The reaction rates would be expected to be slower than those for more electron-rich O-arylhydroxylamines. The reduced basicity also affects its ability to participate in acid-catalyzed reactions.

These electronic properties are critical in predicting how the molecule will behave in various chemical transformations, guiding its use in synthetic chemistry. nih.govacs.org

Emerging Research Directions and Future Prospects

Novel Synthetic Applications Beyond Established Methods

While O-aryl hydroxylamines are recognized as effective aminating agents, emerging research is focused on unlocking their potential in more complex synthetic transformations. For O-(3,4-difluorophenyl)hydroxylamine, future applications are envisioned in the construction of diverse heterocyclic frameworks and in novel bond-forming strategies.

One promising area is the use of this compound derivatives in [3+2] cycloaddition reactions . For instance, the in-situ generation of nitrile oxides from related N-hydroxyimidoyl chlorides, which can be derived from hydroxylamines, allows for the synthesis of isoxazolines. acs.org The reaction of an this compound-derived intermediate with an alkene could provide a direct route to 3-aryl-5,5-disubstituted isoxazolines, which are valuable scaffolds in organic synthesis.

Furthermore, the development of radical-mediated reactions involving O-aryl hydroxylamines is a burgeoning field. The N-O bond in this compound could potentially undergo homolytic cleavage under specific conditions to generate aminyl radicals. These highly reactive species could then participate in a variety of transformations, including C-H amination and the formation of nitrogen-containing heterocycles, offering a novel disconnection approach for the synthesis of complex molecules.

The application of this compound in the synthesis of polyhydroxylated piperidines also presents an intriguing possibility. Drawing from methodologies developed for other hydroxylamine (B1172632) derivatives, it could be employed in ring-closing double reductive amination procedures to create complex hydroxylamine-based mimetics of biologically relevant structures. nih.gov

Development of New Catalytic Systems for this compound Transformations

The transformation of this compound and its derivatives can be significantly enhanced through the development of novel catalytic systems. Current research on related hydroxylamines highlights the need for catalysts that can control selectivity and efficiency in various reactions.

A key challenge in reactions involving hydroxylamines is the selective cleavage of the N-O bond versus other reducible functional groups. nih.gov Future research could focus on developing transition-metal catalysts (e.g., based on palladium, iridium, or rhodium) that can selectively activate the N-O bond of this compound for cross-coupling reactions. This would enable the direct formation of C-N bonds with a wide range of aryl, heteroaryl, or alkyl partners, providing a powerful tool for the synthesis of substituted anilines.

Moreover, asymmetric catalysis represents a significant frontier. The development of chiral catalysts for reactions involving this compound could enable the enantioselective synthesis of valuable chiral amines and other nitrogen-containing compounds. This could involve the use of chiral ligands to control the stereochemical outcome of catalytic additions or rearrangements. researchgate.net

Table 1: Potential Catalytic Systems and Their Applications for this compound

| Catalytic System | Potential Transformation | Desired Outcome |

| Palladium-based catalysts with specialized ligands | C-N Cross-Coupling | Synthesis of functionalized diaryl or alkyl-aryl amines. |

| Iridium or Rhodium complexes | Directed C-H Amination | Regioselective introduction of the amino group into complex molecules. |

| Chiral Lewis or Brønsted acids | Asymmetric Nucleophilic Addition | Enantioselective synthesis of chiral nitrogen-containing compounds. |

| Photocatalysts (e.g., porphyrin-based) | Radical-based Transformations | Controlled generation of aminyl radicals for novel bond formations. thieme-connect.de |

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

The effective development of new synthetic methods and catalytic systems for this compound relies on the availability of advanced analytical techniques for reaction monitoring and product characterization.

Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) are fundamental for confirming the structure and purity of products derived from this compound. researchgate.net However, for real-time reaction analysis, more sophisticated methods are required.

In-situ spectroscopic techniques , such as ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy, can provide real-time kinetic and mechanistic data on reactions involving this compound. This allows for the rapid optimization of reaction conditions and the identification of transient intermediates.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric detection is crucial for monitoring reaction progress, assessing product purity, and quantifying yields, especially in complex reaction mixtures. researchgate.net The development of specific HPLC methods for this compound and its derivatives will be essential for research and process development.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability.

Flow chemistry , where reagents are continuously pumped through a reactor, provides precise control over reaction parameters such as temperature, pressure, and mixing. nih.govnih.gov This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, which can be a characteristic of some hydroxylamine transformations. The synthesis of related compounds, such as hydroxamic acids, has been successfully demonstrated in flow reactors, achieving higher yields and purity compared to batch processes. vapourtec.com

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the discovery of new transformations for this compound. beilstein-journals.org These systems can also be integrated with online analytical techniques for high-throughput experimentation and data collection.

Table 2: Advantages of Flow Chemistry for this compound Transformations

| Feature | Advantage | Relevance to this compound |

| Enhanced Safety | Small reactor volumes and efficient heat exchange minimize risks associated with exothermic reactions or unstable intermediates. | Safe handling of potentially energetic reactions. |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to improved selectivity and reproducibility. | Optimization of reaction conditions for higher yields and purity. |

| Increased Efficiency | Continuous processing allows for higher throughput and easier scale-up compared to batch synthesis. | Facilitates the production of larger quantities for further research. |

| Integration | Can be coupled with in-line purification and analysis for a streamlined workflow. chimia.ch | Enables multi-step syntheses without the isolation of intermediates. nih.gov |

Potential in Materials Science Research

Beyond its applications in organic synthesis, this compound holds significant potential as a building block for advanced materials, strictly excluding biological or drug-related applications. The difluorophenyl moiety can impart unique electronic and physical properties to polymers and other materials.

One promising area is the development of functional polymers . This compound can be used as a monomer or a functionalizing agent to introduce the difluorophenyl group into polymer backbones or side chains. The strong dipole moment and electron-withdrawing nature of the C-F bonds can lead to materials with desirable properties such as high thermal stability, chemical resistance, and specific dielectric properties.

For example, it could be incorporated into polyimides or polyamides , enhancing their performance characteristics for applications in electronics or aerospace. The hydroxylamine functionality itself can be a reactive handle for further polymer modifications or for creating cross-linked networks.

Furthermore, this compound could be a key component in the synthesis of smart materials . For instance, polymers containing this unit might exhibit responsiveness to external stimuli such as pH, temperature, or light. The hydroxylamine group can participate in reversible chemistries, such as oxime formation, which could be exploited to create self-healing polymers or materials with tunable surface properties. nih.gov The development of polymersomes with functional groups derived from amine-functionalized polymers demonstrates the versatility of such building blocks in creating tailored nanomaterials. nih.gov

Table 3: Potential Materials Science Applications of this compound

| Material Type | Potential Role of this compound | Resulting Properties | Potential Application Area |

| High-Performance Polymers | As a monomer or additive in polyimides, polyamides, or polyesters. | Enhanced thermal stability, chemical resistance, specific dielectric constant. | Electronics, aerospace components. |

| Functional Surfaces | As a surface modification agent for grafting onto substrates. | Tunable wettability, controlled adhesion, reactive coatings. | Advanced coatings, microfluidics. |

| Smart Materials | As a building block for polymers capable of reversible bond formation. | Stimuli-responsive behavior, self-healing capabilities. | Reconfigurable materials, sensors. |

| Polymer Dielectrics | Incorporation into polymers to modify their electronic properties. | High dielectric constant, low dielectric loss. | Capacitors, energy storage devices. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for O-(3,4-difluorophenyl)hydroxylamine, and what experimental parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3,4-difluorophenol derivatives with hydroxylamine under controlled pH (e.g., using hydroxylamine hydrochloride in ethanol/water at 60–80°C). Alternatively, reduction of nitro precursors (e.g., 3,4-difluoronitrobenzene) with hydrogen gas and palladium catalysts is effective. Critical parameters include reaction time (12–24 hours), stoichiometric ratios (1:1.2 for hydroxylamine), and post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is confirmed by HPLC (>98%) and NMR (integration of aromatic protons at δ 6.8–7.2 ppm) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (aromatic protons, NH/OH signals at δ 4.5–5.5 ppm) and F NMR (fluorine coupling patterns at δ -110 to -130 ppm) confirm substitution patterns.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H] peaks, while HRMS validates molecular formula.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity.

- FT-IR : Hydroxylamine N–O stretches (~900–950 cm) and aromatic C–F vibrations (~1200 cm) are diagnostic .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Fluorinated hydroxylamines exhibit antimicrobial activity (MIC ~5–20 µg/mL against Gram-positive bacteria) and enzyme inhibition (e.g., tyrosinase IC ~10 µM). Assays include broth microdilution for antimicrobial testing and spectrophotometric enzyme activity measurements. Comparative studies suggest enhanced activity due to fluorine’s electron-withdrawing effects, which improve target binding .

Advanced Research Questions

Q. How does the 3,4-difluorophenyl substitution influence the compound’s reactivity and interaction with biological targets compared to mono-fluorinated analogs?

- Methodological Answer : The 3,4-difluoro motif increases lipophilicity (logP ~1.8 vs. ~1.2 for mono-fluoro analogs) and stabilizes charge-transfer interactions with enzyme active sites. Kinetic studies (e.g., stopped-flow spectrometry) reveal faster adduct formation with cytochrome P450 enzymes compared to O-(4-fluorophenyl)hydroxylamine. Computational docking (AutoDock Vina) shows tighter binding (ΔG ~-8.5 kcal/mol) due to fluorine’s van der Waals interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data between this compound and its structural analogs?

- Methodological Answer : Discrepancies in IC values (e.g., vs. O-(2,5-difluorophenyl)hydroxylamine) are addressed by:

- Dose-Response Curves : Testing across 5–6 log concentrations to ensure accurate sigmoidal fitting.

- Cellular Uptake Studies : LC-MS quantification of intracellular concentrations to normalize activity.

- Structural Dynamics : Molecular dynamics simulations (AMBER) to compare binding pocket flexibility .

Q. What are the mechanisms of this compound’s redox activity in biological systems?

- Methodological Answer : The hydroxylamine group undergoes reversible oxidation to nitroso intermediates, detected via cyclic voltammetry (E ~0.5 V vs. Ag/AgCl). In cellular environments, this redox cycling generates ROS (measured via DCFH-DA fluorescence), which modulates apoptosis pathways (caspase-3 activation assays). Electron paramagnetic resonance (EPR) confirms radical intermediates in the presence of NADPH oxidase .

Q. How can researchers ensure the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability is assessed via:

- Thermogravimetric Analysis (TGA) : Decomposition onset >150°C.

- pH Stability Tests : UV-Vis monitoring (λ = 270 nm) shows degradation at pH >8 (hydrolysis to nitro compounds).

- Storage Recommendations : Lyophilized samples stored at -20°C under argon (99.9% purity retained after 6 months) .

Q. What comparative structure-activity relationship (SAR) insights can be drawn from fluorinated hydroxylamine derivatives?

- Methodological Answer : A SAR table highlights key differences:

| Compound | Fluorine Position | logP | Enzyme Inhibition (IC) |

|---|---|---|---|

| O-(3,4-difluorophenyl) | 3,4 | 1.8 | 10 µM (Tyrosinase) |

| O-(4-fluorophenyl) | 4 | 1.2 | 25 µM |

| O-(2,5-difluorophenyl) | 2,5 | 1.6 | 15 µM |

Ortho/meta fluorine enhances steric hindrance, reducing activity against bulkier enzymes (e.g., CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.